molecular formula C21H26N4O2S2 B11127153 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127153
M. Wt: 430.6 g/mol
InChI Key: LRCPGRFVERWDAJ-YBEGLDIGSA-N
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Description

3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolone ring with a pyrido[1,2-a]pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Synthesis of the Pyrido[1,2-a]pyrimidine Moiety: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the thiazolone ring with the pyrido[1,2-a]pyrimidine moiety through a condensation reaction, often facilitated by a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[1,2-a]pyrimidine moiety, potentially reducing the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrido[1,2-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and molecular interactions.

Medicine

Medicinally, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s thiazolone and pyrido[1,2-a]pyrimidine moieties may facilitate binding to active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger a cascade of cellular events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This combination of a thiazolone ring with a pyrido[1,2-a]pyrimidine moiety is relatively rare, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O2S2/c1-6-14(5)25-20(27)16(29-21(25)28)10-15-17(22-11-12(2)3)23-18-13(4)8-7-9-24(18)19(15)26/h7-10,12,14,22H,6,11H2,1-5H3/b16-10-

InChI Key

LRCPGRFVERWDAJ-YBEGLDIGSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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